(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine
Overview
Description
(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Scientific Research Applications
(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Mechanism of Action
While the specific mechanism of action for “(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine” is not available, similar compounds like 1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their biological activities. For instance, some derivatives have shown potent activities against FGFR1, 2, and 3 .
Safety and Hazards
“(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine” is classified as a dangerous substance. The safety information includes the signal word “Danger” and the hazard statement H314 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .
Future Directions
The future directions for “(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine” and similar compounds could involve further exploration of their biological activities. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . These compounds could be further optimized and studied for potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
1H-pyrazolo[3,4-b]pyridine: Known for its applications in medicinal chemistry and different substitution patterns.
Uniqueness
(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridin-3-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-3-6-4-11-8-5-10-2-1-7(6)8/h1-2,4-5,11H,3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULATWWBQOMBOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676857 | |
Record name | 1-(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25957-71-5 | |
Record name | 1-(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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